molecular formula C13H13N3O2S B2975641 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034433-87-7

2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2975641
CAS No.: 2034433-87-7
M. Wt: 275.33
InChI Key: WEDGQVREBXAQPT-UHFFFAOYSA-N
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Description

2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a pyrrolidine moiety through an ether bond, with a thiophene-2-carbonyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group is introduced via an acylation reaction using thiophene-2-carbonyl chloride and the pyrrolidine intermediate.

    Coupling with Pyrimidine: The final step involves coupling the thiophene-2-carbonyl-pyrrolidine intermediate with a pyrimidine derivative through an etherification reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carboxamide share the thiophene moiety.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxamide share the pyrrolidine ring.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 2-chloropyrimidine share the pyrimidine core.

Uniqueness

2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the combination of its three distinct moieties: thiophene, pyrrolidine, and pyrimidine. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing binding affinity in drug design or improving charge transport in electronic materials.

Properties

IUPAC Name

(3-pyrimidin-2-yloxypyrrolidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(11-3-1-8-19-11)16-7-4-10(9-16)18-13-14-5-2-6-15-13/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDGQVREBXAQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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